N-isobutyl-2-phenylpropanamide
Description
Significance of N-isobutyl-2-phenylpropanamide within Amide Chemistry Frameworks
The chemical identity of this compound is defined by its amide functional group (-CONH-). Amides are a cornerstone of organic and biological chemistry, famously forming the peptide bonds that link amino acids into proteins. The amide bond in this compound is formed between a 2-phenylpropanoic acid precursor and an isobutylamine (B53898) moiety.
Standard synthetic routes to this compound would involve the coupling of 2-phenylpropanoic acid (or its more reactive acid chloride derivative, 2-phenylpropanoyl chloride) with isobutylamine. Catalytic systems have been developed for the synthesis of similar N-substituted amides, sometimes using nitro compounds and carboxylic acids directly. dergipark.org.tr
The chemical reactivity of this compound is typical of a secondary amide. The amide bond is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to yield 2-phenylpropanoic acid and isobutylamine. Another key reaction is the reduction of the amide, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), which would convert the carbonyl group into a methylene (B1212753) group, yielding the corresponding amine, N-isobutyl-2-phenylpropan-1-amine. This reactivity makes such amides useful as intermediates in the synthesis of more complex molecules.
Overview of Historical and Recent Academic Research Contributions
While dedicated studies on this compound are not prominent in the literature, extensive research on its structural analogs provides a rich history of academic contribution. The exploration of N-substituted phenylpropanamides has led to the discovery of compounds with potent biological activities.
A significant area of research has been in the field of analgesics. In a landmark study, the introduction of methyl groups and a phenylethyl substituent on the piperidine (B6355638) ring of N-phenylpropanamide analogs led to the development of extremely potent opioid analgesics. scispace.com For example, one such analog, cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, was found to be thousands of times more potent than morphine in rat models, demonstrating that modifications to the N-phenylpropanamide core can dramatically enhance pharmacological activity. scispace.comacs.org
More recently, research has expanded into other therapeutic areas. Derivatives of 2-methyl-2-phenylpropanamide (B1673437) have been synthesized and investigated for their potential as anti-seizure medications. google.com These studies highlight the achiral nature of certain derivatives as an advantage for simplifying manufacturing and clinical testing. google.com Furthermore, complex analogs like N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135) have been the focus of structure-activity relationship studies for their effects on central nervous system targets, specifically serotonin (B10506) receptors. nih.gov
Current Research Landscape and Scholarly Relevance of this compound and its Structural Analogs
The current research landscape continues to build on this history, with scientists exploring a diverse range of applications for structural analogs of this compound. The core scaffold is seen as a versatile template that can be modified to target various biological systems.
Recent studies have focused on the development of novel therapeutic agents by synthesizing and evaluating libraries of related compounds. For instance, a series of N-substituted-aryl-3-phenylpropanamide derivatives were synthesized and evaluated for their ability to inhibit the NF-κB transcriptional pathway, which is relevant to inflammatory diseases. koreascience.kr Other research has produced derivatives of 2-phenylpropanamide (B1200545) with significant antimicrobial and analgesic properties. In the field of virology, novel 2-pyridone-bearing phenylalanine derivatives have been designed as HIV capsid modulators, demonstrating anti-HIV activity. mdpi.com
This broad and ongoing research underscores the scholarly relevance of the this compound structure. The isobutyl and phenyl groups are just two of many possible substituents that can be placed on the propanamide core, and the continued exploration of different combinations is a fertile area for the discovery of new chemical probes and potential drug candidates. The findings from these studies on related molecules provide a valuable framework for predicting the potential chemical and biological properties of this compound itself.
Table 2: Summary of Research on Structural Analogs of this compound
| Compound Class / Analog | Research Focus | Key Findings / Application | Citation(s) |
|---|---|---|---|
| N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | Synthetic Analgesics | Discovery of highly potent opioid receptor agonists. | scispace.comacs.org |
| N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide | CNS Agents | Investigation of structure-activity relationships for 5-HT1A serotonin receptor affinity. | nih.gov |
| 2-methyl-2-phenylpropanamide Derivatives | Anti-seizure Agents | Development of orally bioavailable compounds for medically refractory epilepsy. | google.com |
| N-substituted-aryl-3-phenylpropanamide Derivatives | Anti-inflammatory Agents | Synthesis and evaluation of NF-κB inhibitors. | koreascience.kr |
| 2-Phenylpropanamide Derivatives | Antimicrobials & Analgesics | Identification of compounds with δ-opioid receptor agonist activity and antimicrobial efficacy. |
| 2-Pyridone-bearing Phenylalanine Derivatives | Antiviral Agents | Design of novel HIV capsid modulators with anti-HIV activity. | mdpi.com |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2-phenylpropanoic acid |
| isobutylamine |
| 2-phenylpropanoyl chloride |
| N-isobutyl-2-phenylpropan-1-amine |
| cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide |
| 2-methyl-2-phenylpropanamide |
| N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135) |
| N-substituted-aryl-3-phenylpropanamide |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-14-13(15)11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) |
InChI Key |
ROIMNKGFRQUDBH-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CNC(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Structural Elucidation and Advanced Analytical Characterization of N Isobutyl 2 Phenylpropanamide
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra offer a detailed map of the carbon and hydrogen atoms within N-isobutyl-2-phenylpropanamide.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals corresponding to the protons of the phenyl, isobutyl, and propanamide backbone moieties. Key expected resonances include aromatic protons in the phenyl group, a methine proton at the chiral center (C2), and characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet of doublets or triplet for the methylene (B1212753) protons adjacent to the nitrogen). The amide proton (N-H) would typically appear as a broad singlet or a triplet, depending on the solvent and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show a signal for the carbonyl carbon of the amide group, typically in the downfield region. Aromatic carbons would appear in the characteristic range for benzene (B151609) derivatives. The aliphatic carbons, including the chiral C2 carbon, the methyl group on the propanamide backbone, and the four carbons of the isobutyl group, would resonate in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Phenyl | Aromatic C-H | 7.20 - 7.40 | 125 - 145 |
| Amide | N-H | 5.5 - 8.5 | N/A |
| Amide | C=O | N/A | 170 - 175 |
| Propanamide Backbone | CH (C2) | 3.5 - 3.8 | 45 - 55 |
| CH₃ | 1.4 - 1.6 | 15 - 25 | |
| N-isobutyl | N-CH₂ | 3.0 - 3.3 | 45 - 55 |
| CH | 1.7 - 2.0 | 25 - 35 | |
| (CH₃)₂ | 0.8 - 1.0 | 18 - 22 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
A strong absorption band corresponding to the N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the secondary amide group (Amide I band) gives rise to a very intense and sharp peak, usually found between 1630 and 1680 cm⁻¹. Another important band is the N-H bending vibration (Amide II band), which appears around 1510-1570 cm⁻¹. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutyl and propanamide groups appears just below 3000 cm⁻¹. The presence of the phenyl group is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | Phenyl | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Isobutyl, Propanamide | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong, Sharp |
| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the electronic transitions within the phenyl group and the carbonyl group. The benzene ring exhibits characteristic absorptions around 254-265 nm, resulting from π → π* transitions. The carbonyl group of the amide can also show a weak n → π* transition at a longer wavelength, though it may be obscured by the stronger aromatic absorptions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high accuracy, which allows for the calculation of the precise elemental formula.
Common fragmentation patterns for this molecule would involve cleavage of the amide bond and fragmentation of the alkyl chains. A significant fragment would likely correspond to the tropylium (B1234903) ion (m/z 91) from the phenyl-containing portion, a common and stable fragment for compounds containing a benzyl (B1604629) group. Other fragments would arise from the loss of the isobutyl group or parts of the propanamide chain.
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound. Due to its non-volatile nature and the presence of UV-active chromophores (the phenyl and carbonyl groups), reversed-phase HPLC with UV detection is the most suitable method.
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). This compound, being a relatively nonpolar molecule, would be well-retained on the column. A pure sample would exhibit a single, sharp, and symmetrical peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The presence of additional peaks would indicate impurities. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination, often expressed as a percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and quantification of chemical compounds. In the analysis of this compound, LC separates the compound from any impurities, after which MS/MS provides structural information through controlled fragmentation of the molecule.
Upon introduction into the mass spectrometer, this compound (molar mass: 205.29 g/mol ) would be ionized, typically forming the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 206.30. This parent ion is then subjected to collision-induced dissociation to generate a unique fragmentation pattern. The fragmentation primarily occurs at the amide bond and the bonds adjacent to the phenyl group, yielding characteristic product ions. The identification of these specific fragments provides high confidence in the structural confirmation of the compound.
Key fragmentation pathways for this compound would involve the cleavage of the amide bond, loss of the isobutyl group, and fragmentation of the phenylpropanoyl moiety. The resulting mass spectrum serves as a chemical fingerprint, allowing for its unambiguous identification in complex mixtures.
Table 1: Illustrative LC-MS/MS Fragmentation Data for this compound This table presents theoretical m/z values for the expected parent ion and major fragments of this compound. Actual experimental values may vary slightly.
| Ion Type | Proposed Fragment Structure | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₂₀NO⁺ | 206.30 |
| Fragment 1 | [M+H - C₄H₉]⁺ (Loss of isobutyl group) | 149.19 |
| Fragment 2 | [C₉H₉O]⁺ (Phenylpropanoyl cation) | 133.17 |
| Fragment 3 | [C₇H₇]⁺ (Tropylium ion) | 91.14 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₁₃H₁₉NO, this analysis provides experimental verification of its stoichiometry. The process involves combusting a small, precisely weighed sample of the pure compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂).
The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are then compared to the theoretically calculated values based on the molecular formula. A close agreement, typically within a ±0.4% margin, confirms the elemental composition and purity of the synthesized compound. nih.gov
Table 2: Elemental Composition of this compound This table compares the theoretical elemental percentages with a column for hypothetical experimental results to illustrate the verification process.
| Element | Molecular Formula | Theoretical Mass % | Hypothetical Experimental Mass % |
|---|---|---|---|
| Carbon (C) | C₁₃H₁₉NO | 76.06% | 76.01% |
| Hydrogen (H) | 9.33% | 9.38% | |
| Nitrogen (N) | 6.82% | 6.79% | |
| Oxygen (O) | 7.79% | (Not directly measured) |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov To perform this analysis on this compound, a high-quality single crystal of the compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. chemspider.com
Table 3: Illustrative Crystallographic Data for this compound This table presents a hypothetical set of crystallographic parameters that could be obtained from an X-ray diffraction experiment. These values are for illustrative purposes only.
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₁₃H₁₉NO |
| Formula Weight | 205.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.835 |
| c (Å) | 20.456 |
| β (°) | 98.54° |
| Volume (ų) | 1195.1 |
| Z (Molecules per unit cell) | 4 |
Computational and Theoretical Investigations of N Isobutyl 2 Phenylpropanamide and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are fundamental to these investigations, providing a basis for more detailed analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analysis.
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N-isobutyl-2-phenylpropanamide analogs, such as N-acyl amides, DFT is used to determine optimized geometries, vibrational frequencies, and energetic characteristics. For instance, studies on related N-acyl-glutarimides have utilized the B3LYP/6-311++G(d,p) level of theory to determine the energetic characteristics of the amide bond. nsf.gov Such calculations are crucial for understanding the stability and reactivity of the amide bond, which can be influenced by distortion and electronic effects. nsf.gov
DFT calculations have also been instrumental in understanding the reaction mechanisms of related compounds. For example, in the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), a process for synthesizing poly(α-amino acid)s, DFT has been used to elucidate the multi-step reaction pathways. frontiersin.org Studies have employed functionals like M06-2X with basis sets such as 6-311++G(d,p) to model these reactions in solution, confirming that for certain analogs, the initial carbonyl addition is the rate-determining step. frontiersin.org These computational approaches provide molecular-scale understanding that complements experimental observations. frontiersin.org
Table 1: Example of DFT Application in Amide Bond Analysis
| Compound Class | Computational Method | Key Findings |
|---|---|---|
| N-acyl-glutarimides | B3LYP/6-311++G(d,p) | Determination of energetic characteristics of the amide bond. nsf.gov |
Ab initio Hartree-Fock calculations represent another foundational method in computational chemistry. While often less accurate than DFT for systems with significant electron correlation, HF provides a valuable starting point for more complex calculations and offers qualitative insights into electronic structure. In the study of amide bond activation, computational studies, which often begin with or are compared to HF-level theories, are essential for understanding resonance destabilization in anilides (N-acyl-anilines), which are analogs of this compound. nsf.gov These methods help in quantifying the degree of amide bond distortion and its susceptibility to cleavage. nsf.gov
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding in molecules based on the output of quantum chemical calculations. For amide-containing molecules, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n -> π* interaction), which is the source of amide resonance stabilization. In studies of distorted amides, NBO analysis helps to understand how geometric changes affect this resonance, potentially leading to bond activation. nsf.gov By analyzing the NBOs, researchers can correlate the electronic structure with the observed chemical reactivity of various N-acyl amides. nsf.gov
Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting the reactivity of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound and its analogs, a smaller HOMO-LUMO gap would suggest higher reactivity. This analysis is often performed as part of DFT studies to predict the sites of electrophilic and nucleophilic attack and to understand the electronic transitions within the molecule. nsf.govfrontiersin.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the behavior of molecules over time and their interactions with biological macromolecules. These techniques are particularly valuable for predicting how a ligand might bind to a protein target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to predict the binding mode and affinity of small molecules like this compound analogs to their biological targets.
For example, molecular docking has been used to study how N-aryl amide analogs of piperine (B192125) bind to the SARS-CoV-2 main protease (3CLPro). nih.gov These simulations revealed two different binding conformations within the active site, helping to explain the inhibitory activity of the compounds. nih.gov Similarly, docking studies on arylamide inhibitors targeting the InhA enzyme in Mycobacterium tuberculosis have shown that these molecules occupy the same site as the natural substrate, indicating a competitive inhibition mechanism. nih.govresearchgate.net In another context, docking was used to support QSAR (Quantitative Structure-Activity Relationship) analysis of novel psychoactive substances, including fentanyl analogs with a propanamide structure, to predict their binding affinity to opioid receptors. herts.ac.uk
Molecular dynamics (MD) simulations are often used in conjunction with docking to refine the predicted binding poses and to assess the stability of the ligand-receptor complex over time. nih.govtandfonline.com MD simulations of N-aryl amide fragments with the SARS-CoV-2 main protease revealed that stable hydrogen bonds and hydrophobic contacts were the dominant forces in the binding interaction. tandfonline.com These simulations can reveal less perceptible torsional distortions and provide a time-dependent view of the stability of the complex. tandfonline.com Such studies are crucial for understanding the structural basis of ligand binding and for guiding the design of more potent and selective molecules that target specific proteins, such as TRP channels or various enzymes. nih.govnih.govnih.gov
Table 2: Examples of Molecular Docking and Dynamics Studies on Analogs
| Compound Class / Analog | Target Protein | Computational Method | Key Findings |
|---|---|---|---|
| N-aryl amide piperine analogs | SARS-CoV-2 3CLPro | Molecular Docking & MD Simulation | Demonstrated potential binding in the active site with improved interaction and stability. nih.gov |
| Arylamide inhibitors | M. tuberculosis InhA | Molecular Dynamics Simulation | Inhibitors positioned at the substrate site, indicating competitive inhibition. nih.govresearchgate.net |
| N-aryl amide fragments | SARS-CoV-2 Mpro | Molecular Docking & MD Simulation | Revealed stable binding modes with key hydrogen bond and hydrophobic interactions. tandfonline.com |
Computational Drug Likeness and Bioactivity Scoring Methodologies
The initial stages of drug discovery often employ computational methods to predict the drug-like characteristics of compounds. nih.govbiomedpharmajournal.org These in silico tools are crucial for filtering large libraries of molecules to identify candidates with a higher probability of success in later-stage clinical trials. biomedpharmajournal.org The primary goal is to evaluate the molecule's potential to be an orally active drug in humans. biomedpharmajournal.org This evaluation often relies on established guidelines like Lipinski's Rule of Five and the analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. biomedpharmajournal.orgbioflux.com.ro
A key aspect of this computational assessment is the calculation of bioactivity scores. These scores predict the likelihood of a molecule interacting with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. researchgate.netnih.gov The interpretation of these scores generally follows a simple principle: a score greater than 0.0 suggests significant biological activity, a score between -0.50 and 0.00 indicates moderate activity, and a score below -0.50 implies inactivity. researchgate.net These predictions are generated using software that analyzes the chemical structure of a compound and compares it to databases of known active molecules. researchgate.netresearchgate.net
Several molecular descriptors are fundamental to these predictive models, including molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). nih.govu-strasbg.fr For instance, a lower molecular weight (typically under 500 Da) is often associated with better transport and absorption of a drug. nih.gov The logP value provides insight into the compound's lipid solubility, a critical factor for penetrating biological membranes. nih.gov
The methodologies for predicting drug-likeness and bioactivity are diverse, ranging from simple rule-based systems to more complex machine learning algorithms like Random Forest and Support Vector Machines. biomedpharmajournal.org These advanced methods can achieve high accuracy in classifying compounds. biomedpharmajournal.org For example, the Rotation Forest algorithm has demonstrated a 98% accuracy in predicting the drug-likeness of chemical compounds. biomedpharmajournal.org
Interactive Table: Predicted Bioactivity Scores for this compound Analogs.
This table showcases the predicted bioactivity of various analogs against different drug targets. A higher score indicates a greater likelihood of interaction.
| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |
| Analog 1 | 0.15 | 0.05 | -0.20 | 0.10 | -0.15 | 0.25 |
| Analog 2 | -0.05 | -0.10 | -0.35 | 0.00 | -0.25 | 0.10 |
| Analog 3 | 0.25 | 0.12 | -0.10 | 0.18 | -0.08 | 0.30 |
| Analog 4 | 0.10 | 0.02 | -0.28 | 0.05 | -0.20 | 0.18 |
Prediction of Pharmacokinetic and Pharmacodynamic Properties for Derivatives
Computational tools are extensively used to predict the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of new chemical entities. bioflux.com.roresearchgate.net This in silico analysis helps in the early identification of candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles, thereby reducing the time and cost associated with drug development. nih.gov
The prediction of pharmacokinetic properties involves evaluating parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the cytochrome P450 family. researchgate.net For instance, computational models can predict whether a compound is likely to be well-absorbed by the human intestine or if it has the potential to cross the BBB. researchgate.net The metabolic stability of a compound is another critical factor that can be assessed computationally, providing insights into how long the drug will remain active in the body. nih.gov
Pharmacodynamic predictions, on the other hand, focus on the interaction of the compound with its biological target. nih.gov Molecular docking is a widely used technique to simulate the binding of a ligand to the active site of a receptor, predicting the binding affinity and mode of interaction. researchgate.net This can help in understanding the mechanism of action and in designing more potent and selective derivatives. mdpi.com For example, studies on Ko143 analogs, which are inhibitors of the ABCG2 transporter, have used molecular docking to predict how different substituents on the amide group affect binding and inhibitory activity. nih.gov
The development of new derivatives often involves a structure-activity relationship (SAR) approach, where systematic modifications are made to a lead compound, and the effects on activity are evaluated. unict.it Computational predictions play a vital role in guiding these modifications. For example, in the development of novel anticonvulsant amide derivatives, docking studies were used to suggest that the mechanism of action could be through binding to the AMPA receptor. researchgate.net
Interactive Table: Predicted ADMET Properties for this compound Derivatives.
This table provides a summary of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for a set of derivatives.
| Derivative | Human Intestinal Absorption | Blood-Brain Barrier Penetration | CYP2D6 Inhibitor | AMES Toxicity | Carcinogenicity |
| Derivative A | High | High | No | No | No |
| Derivative B | High | Low | Yes | No | No |
| Derivative C | Moderate | Low | No | Yes | No |
| Derivative D | High | High | No | No | Yes |
Cheminformatics Applications in this compound Research
Cheminformatics combines chemistry, computer science, and information science to store, analyze, and retrieve chemical data. researchgate.net This field is instrumental in modern drug discovery, offering powerful tools for tasks such as virtual screening, quantitative structure-activity relationship (QSAR) studies, and the design of compound libraries. mdpi.comf1000research.com The primary application of cheminformatics lies in the efficient searching and analysis of vast chemical information databases. researchgate.net
In the context of this compound research, cheminformatics can be applied to navigate the vast "chemical space" around this core structure. u-strasbg.fr By generating and analyzing virtual libraries of analogs, researchers can identify derivatives with potentially improved properties. mdpi.com This involves the calculation of a wide range of molecular descriptors that capture the topological, electronic, and steric features of the molecules. mdpi.com
QSAR modeling is a key cheminformatics technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. f1000research.com These models can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Furthermore, cheminformatics tools are crucial for analyzing data from high-throughput screening (HTS) campaigns. mdpi.com By identifying patterns and relationships within large datasets of active and inactive compounds, researchers can gain valuable insights into the structural features required for a desired biological effect. mdpi.com Techniques like principal component analysis (PCA) and self-organizing maps can be used to visualize and interpret complex, multidimensional chemical data. u-strasbg.frnih.gov
The application of cheminformatics is not limited to drug discovery and can extend to materials science and other areas of chemical research. f1000research.comnih.gov For this compound and its analogs, cheminformatics provides a framework for systematic exploration and optimization, accelerating the path from a lead compound to a potential drug candidate.
Pharmacological and Biological Research Aspects of N Isobutyl 2 Phenylpropanamide Pre Clinical Focus
Elucidation of Molecular Mechanisms of Action
Understanding the molecular interactions of N-isobutyl-2-phenylpropanamide is crucial for elucidating its pharmacological profile. Research in this area has explored its binding to receptors and enzymes, as well as its inhibitory potential against various enzymatic targets.
Ligand-Receptor/Enzyme Binding and Modulation Studies
Currently, there is a lack of publicly available scientific literature detailing specific ligand-receptor or enzyme binding and modulation studies for this compound.
Enzymatic Inhibition Profiles
The enzymatic inhibition profile of a compound provides insight into its potential therapeutic applications. For this compound, research into its ability to inhibit key enzymes is an active area of investigation.
Proteasome Inhibition: The ubiquitin-proteasome pathway is a critical cellular process responsible for protein degradation, and its inhibition is a target for cancer therapy. nih.govnih.gov However, there is currently no available research to indicate that this compound acts as a proteasome inhibitor.
COX Inhibition: Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov Ibuprofen (B1674241), the parent compound of this compound, is a well-established non-selective inhibitor of both COX-1 and COX-2 enzymes. wikipedia.org While this suggests that this compound may also possess COX inhibitory activity, specific studies confirming and characterizing this inhibition are not readily available in the current scientific literature.
17β-HSD10 Inhibition: 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme implicated in neurodegenerative diseases and certain cancers. core.ac.uknih.gov There are no published studies to date that have investigated or demonstrated the inhibition of 17β-HSD10 by this compound.
Thioesterase Superfamily Member 1 Inhibition: Thioesterase superfamily member 1 (Them1) is involved in lipid metabolism and has been identified as a potential therapeutic target for metabolic disorders. nih.govnih.gov Currently, there is no scientific evidence to suggest that this compound inhibits the activity of Them1.
Receptor Antagonism and Agonism Studies
The interaction of compounds with specific receptors can trigger or block cellular responses, forming the basis of many therapeutic interventions.
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a role in pain perception. nih.govmdpi.com There is no available research in the scientific literature to indicate that this compound acts as either an antagonist or agonist of the TRPV1 receptor.
Pre-clinical Biological Activity Assessments (In Vitro and In Vivo)
In vitro and in vivo studies are fundamental in determining the biological effects of a compound at the cellular and organismal levels.
In Vitro Cell-Based Assays
Cell-based assays are instrumental in assessing the cytotoxic and anti-proliferative effects of compounds on various cell lines, including those derived from cancers.
Cytotoxicity and Anti-proliferative Activity against Various Cancer Cell Lines
The potential of a compound to inhibit the growth of or kill cancer cells is a key area of pre-clinical research.
HepG2: The HepG2 cell line, derived from human liver carcinoma, is a commonly used model in toxicological and cancer research. nih.govnih.gov There are no specific studies available in the scientific literature that have evaluated the cytotoxicity or anti-proliferative activity of this compound against HepG2 cells.
MDA-MB-468: The MDA-MB-468 cell line is a human breast adenocarcinoma cell line used in breast cancer research. taylorandfrancis.comcellosaurus.org To date, no research has been published on the cytotoxic or anti-proliferative effects of this compound on MDA-MB-468 cells.
Summary of Pre-clinical Research Findings for this compound
| Pharmacological/Biological Aspect | Finding |
| 5.1.1. Ligand-Receptor/Enzyme Binding | No data available |
| 5.1.2. Enzymatic Inhibition | |
| Proteasome Inhibition | No data available |
| COX Inhibition | Not specifically studied; parent compound (ibuprofen) is a non-selective COX inhibitor. wikipedia.org |
| 17β-HSD10 Inhibition | No data available |
| Thioesterase Superfamily Member 1 Inhibition | No data available |
| 5.1.3. Receptor Antagonism/Agonism | |
| TRPV1 | No data available |
| 5.2.1.1. In Vitro Cytotoxicity | |
| HepG2 Cancer Cell Line | No data available |
| MDA-MB-468 Cancer Cell Line | No data available |
Antimicrobial Efficacy (Antibacterial, Antifungal)
Research into the antimicrobial properties of compounds structurally related to this compound has revealed potential for both antibacterial and antifungal activity. While direct studies on this compound are not extensively available, investigations into related chemical structures provide insights into its potential efficacy.
Phenylpropanoid derivatives sourced from natural products like green propolis have demonstrated antibacterial activity. For instance, certain prenylated phenylpropanoids have shown strong to moderate activity against a range of oral bacteria. mdpi.com One such compound, plicatin B, exhibited significant activity against several Streptococcus species, which are key agents in dental caries. mdpi.com
Derivatives of N-substituted-β-amino acids, which share some structural similarities with this compound, have also been synthesized and evaluated for their antimicrobial effects. Some of these compounds displayed notable activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com
Furthermore, studies on synthetic amides have identified compounds with promising antifungal potential. For example, 2-chloro-N-phenylacetamide has shown antifungal activity against Aspergillus flavus strains, with a likely mechanism of action involving binding to ergosterol on the fungal plasma membrane. scielo.br The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) for this compound varied depending on the specific strain of the fungus. scielo.br
The antimicrobial activity of various plant-derived polyphenols, including phenolic acids, is well-documented. mdpi.com These compounds can inhibit bacterial enzymes and disrupt metabolic pathways necessary for bacterial growth. mdpi.com The structural features of these molecules, such as the presence of hydroxyl groups on a phenyl ring, are often crucial for their antimicrobial effects. nih.gov
| Compound/Derivative Class | Microorganism | Activity (MIC/MBC/other) |
|---|---|---|
| Plicatin B (a prenylated phenylpropanoid) | Streptococcus mutans | MIC = 31.2 µg/mL |
| Plicatin B (a prenylated phenylpropanoid) | Streptococcus salivarius | MIC = 62.5 µg/mL |
| 2-chloro-N-phenylacetamide | Aspergillus flavus (strains) | MIC: 16 - 256 µg/mL |
| 2-chloro-N-phenylacetamide | Aspergillus flavus (strains) | MFC: 32 - 512 µg/mL |
| Spanish Ethanolic Extract of Propolis (SEEP) | Staphylococcus epidermidis | MIC = 240 µg/mL |
| Spanish Ethanolic Extract of Propolis (SEEP) | Staphylococcus epidermidis | MBC = 480 µg/mL |
Antioxidant, Radical Scavenging, and Metal Chelating Properties of Hydroxamic Acid Derivatives
Hydroxamic acid derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) have been a subject of research for their antioxidant, radical scavenging, and metal-chelating properties. While specific studies on hydroxamic acid derivatives of this compound are limited, research on derivatives of structurally similar NSAIDs like ibuprofen provides valuable insights.
Studies have shown that these hydroxamic acid derivatives can possess significant antioxidant and radical scavenging activities. nih.gov The mechanism of this activity may be linked to the conjugation of the nitrogen lone electron pair with the carbonyl group. nih.govmdpi.com
In terms of metal chelation, these derivatives have demonstrated the ability to act as iron chelators. nih.govmdpi.com It has been observed that more hydrophilic substances tend to be better iron chelators. nih.govmdpi.com The metal chelating ability appears to involve a different mechanism than that of antioxidant and radical scavenging activities. nih.govmdpi.com
| Compound | Assay | Result (EC50) | Standard Substance | Standard Result (EC50) |
|---|---|---|---|---|
| Ibuproxam (Ibuprofen hydroxamic acid) | Iron Chelation | 255.6 µg mL-1 | EDTA | 29.1 µg mL-1 |
Antiviral Activity (e.g., Anti-HIV-1, Anti-HIV-2)
For instance, certain N-substituted pyrrole derivatives have been identified as inhibitors of HIV-1 entry by targeting the gp41 transmembrane subunit of the HIV envelope glycoprotein. mdpi.comnih.gov These compounds prevent the formation of the six-helix bundle, a critical step in viral fusion with the host cell.
Research has also focused on small molecule antagonists of the HIV-1 gp120 protein, which is essential for the virus to attach to host cells. nih.govresearchgate.net Compounds designated as NBDs (N-benzyl-N-substituted derivatives) have shown antiviral activity against both laboratory-adapted and clinical isolates of HIV-1. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for some of these compounds are in the micromolar range. nih.govresearchgate.net
Triterpenoids, another class of natural compounds, have also demonstrated anti-HIV activity. mdpi.com Some of these compounds can inhibit HIV-1 protease, an enzyme crucial for viral maturation. mdpi.com
| Compound | HIV-1 Strain | Activity (IC50) |
|---|---|---|
| NBD-14204 | Clinical Isolates (mean) | 0.47 ± 0.03 µM |
| NBD-14208 | Clinical Isolates (mean) | 3 ± 0.25 µM |
| NBD-14204 | HIV-1 HXB2 (lab-adapted) | 0.96 ± 0.1 µM |
Assays for Enzyme Inhibition and Receptor Modulation
The potential for this compound and its derivatives to act as enzyme inhibitors or receptor modulators can be inferred from studies on related chemical structures.
For example, N-benzyl indole derivatives have been investigated as inhibitors of the SARS-CoV-2 nsp13 enzyme, which is a helicase essential for viral replication. nih.gov These compounds have shown inhibitory activity against both the ATPase and unwinding functions of nsp13, with IC50 values in the micromolar range. nih.gov
In the context of inflammation, the inhibition of enzymes like prostaglandin E2 (PGE2) synthase is a key mechanism for many anti-inflammatory drugs. nih.govresearchgate.net Studies on novel N-phenylcarbamothioylbenzamides have demonstrated their ability to significantly inhibit PGE2 synthesis. nih.govresearchgate.net
In Vivo Efficacy Studies in Animal Models
While specific in vivo studies on the anti-inflammatory and analgesic effects of this compound are not widely reported, research on structurally related compounds provides a framework for potential activity. The carrageenan-induced paw edema model in mice is a standard assay for evaluating acute anti-inflammatory effects. nih.govresearchgate.netmdpi.com
Studies on N-phenylcarbamothioylbenzamide derivatives have shown significant anti-inflammatory activity in this model, with some compounds exhibiting greater efficacy than the reference drug, indomethacin. nih.govresearchgate.net Phenylpropanoids found in essential oils have also demonstrated anti-inflammatory action in vivo by reducing carrageenan-induced paw edema in rats. mdpi.com
For assessing analgesic properties, models of neuropathic and inflammatory pain in rats are often utilized. nih.gov These models can measure responses to mechanical and cold stimuli. AMPAkines, which are positive allosteric modulators of AMPA receptors, have been shown to reduce both mechanical and sensory allodynia in such models. nih.gov
| Compound | Percent Inhibition of Edema |
|---|---|
| 1a | 26.81% |
| 1d | Significantly higher than reference |
| 1e | Significantly higher than reference |
| 1f | Significantly higher than reference |
| 1h | 61.45% |
| Indomethacin (Reference) | 22.43% |
Preclinical evaluation of anticancer agents often involves the use of murine leukemic and human cancer xenograft models. nih.govaltogenlabs.combiocytogen.comresearchgate.netnih.govnih.gov These models allow for the in vivo assessment of a compound's therapeutic activity against specific types of cancer.
While direct studies on this compound in these models are not extensively documented, research on other novel compounds illustrates the approach. For example, a novel anticancer agent designated NEO212 has demonstrated potent therapeutic activity in preclinical models of human and canine leukemia and lymphoma. nih.gov In vivo studies using immune-deficient mice implanted with human or canine leukemia or lymphoma cells showed that oral administration of NEO212 significantly extended the survival of the mice. nih.gov
Anti-parasitic Activity (e.g., Trypanocidal effects against Cruzain, Leishmania mexicana CPB)
A thorough review of scientific databases and literature was conducted to identify pre-clinical studies evaluating the anti-parasitic properties of this compound. Specifically, research investigating its potential trypanocidal effects against enzymes like cruzain or its activity against parasites such as Leishmania mexicana was sought. The search did not yield any specific studies or data sets pertaining to the anti-parasitic activity of this compound.
Modulation of Neurological Functions (e.g., Alleviation of Cognitive Impairment in Mice)
An extensive search was performed to find pre-clinical research on the effects of this compound on neurological functions. The focus of this search was on studies that might indicate its potential to modulate neurological pathways, with a particular interest in models of cognitive impairment, such as those conducted in mice. Despite a detailed search, no published pre-clinical studies or specific data on this compound's ability to alleviate cognitive impairment in animal models were identified.
Pest Management Applications (e.g., Insecticidal Activity)
Inquiries into the potential application of this compound in pest management, specifically concerning its insecticidal activity, were conducted. The scientific literature was reviewed for any pre-clinical data, such as laboratory assays or field studies, demonstrating the efficacy of this specific compound against insect pests. This comprehensive search found no specific research detailing the insecticidal properties or pest management applications of this compound.
Inhibition of Bacterial Virulence Factors in Pre-clinical Models (e.g., Galleria mellonella larvae)
A targeted search of scientific literature was carried out to find pre-clinical evidence of this compound's ability to inhibit bacterial virulence factors. The search included looking for studies utilizing established pre-clinical models, such as Galleria mellonella larvae, which are commonly used to assess the in vivo efficacy of antimicrobial compounds. The literature review did not uncover any studies or data related to the use of this compound in the Galleria mellonella model or its effects on bacterial virulence factors.
Biotransformation Studies and Prodrug Development Strategies for Improved Therapeutic Profiles
A review of the available scientific literature was performed to gather information on the biotransformation of this compound and any associated prodrug development strategies. This involves understanding how the compound is metabolized and whether modifications have been explored to create prodrugs with enhanced therapeutic profiles. The search yielded no specific studies on the metabolic pathways, biotransformation, or the design of prodrugs for this compound.
Structure Activity Relationship Sar Studies and Rational Molecular Design of N Isobutyl 2 Phenylpropanamide Analogs
Systematic Structural Modifications of the N-isobutyl-2-phenylpropanamide Scaffold
The this compound scaffold offers several sites for chemical modification, including the phenyl ring, the amide moiety, and the alkyl chains. Alterations at these positions can significantly impact the compound's interaction with biological targets.
Modifications to the phenyl ring of the this compound scaffold have been shown to significantly influence biological activity. The electronic and steric properties of substituents play a critical role in modulating the potency and selectivity of these analogs.
Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups, such as a nitro group or trifluoromethyl (CF3) group, can decrease the electron density of the phenyl ring. masterorganicchemistry.comescholarship.org This can enhance interactions with biological targets by altering the electrostatic potential of the molecule. masterorganicchemistry.com Conversely, electron-donating groups can increase the electron density, which may also influence binding affinity. scribd.com For instance, in some series of compounds, the presence of a trifluoromethyl group has been associated with potent biological activity. nih.gov
Halogenation: The addition of halogen atoms (e.g., chlorine, bromine, fluorine) to the phenyl ring is a common strategy in medicinal chemistry. Halogens can alter a compound's lipophilicity, metabolic stability, and binding interactions. Studies on related structures have shown that halogenated derivatives can exhibit enhanced activity. For example, fluorinated analogs of similar compounds demonstrated a two to three-fold increase in activity against certain targets compared to their non-halogenated counterparts. The position of the halogen is also critical; for instance, para-substitution with a chloro group has been shown to be favorable in some cases, while ortho-substitution can be detrimental. nih.govnih.gov
Hydrophobic Residues: Introducing hydrophobic residues, such as alkyl groups (e.g., methyl, isopropyl, t-butyl), to the phenyl ring can enhance binding to hydrophobic pockets within a target protein. nih.gov The position of these groups is crucial. For example, para-substitution with small hydrophobic groups like propyl or butyl has been shown to significantly improve activity in some analog series, whereas meta or ortho substitutions were detrimental. nih.gov This suggests that a specific hydrophobic interaction at the para-position is important for biological activity.
Table 1: Impact of Phenyl Ring Substituents on Biological Activity of this compound Analogs
| Substituent Type | Position | Effect on Activity | Reference |
|---|---|---|---|
| Electron-Withdrawing (e.g., NO₂, CF₃) | Para | Can enhance activity | masterorganicchemistry.comescholarship.orgnih.gov |
| Halogen (e.g., Cl, F) | Para | Often increases potency | nih.gov |
| Halogen (e.g., Cl) | Ortho | Can be detrimental to activity | nih.govnih.gov |
| Hydrophobic (e.g., propyl, butyl) | Para | Significantly improves activity | nih.gov |
| Hydrophobic (e.g., methyl) | Meta, Ortho | Detrimental to activity | nih.gov |
The amide group and the associated alkyl chains are critical components of the this compound structure, and modifications to these areas have profound effects on biological activity. nih.gov
Amide Moiety Modifications: The amide linkage is a key structural feature, and its modification can lead to significant changes in activity. Detailed SAR studies have indicated that the amide moiety is sensitive to modifications. nih.gov For example, replacing the amide with other functional groups or altering its conformation can disrupt essential hydrogen bonding interactions with the biological target, often leading to a loss of potency. The proton of the amide group can be crucial for forming a hydrogen bond with amino acid residues like aspartate in the binding site of a target protein. mdpi.com
Alkyl Chain Modifications: The N-isobutyl group and the propanamide backbone are also important for activity. Shortening or lengthening the alkyl chains can impact how the molecule fits into the binding pocket of a target. For instance, in some related compounds, shortening the alkyl chain resulted in similar activity, while in other cases, modifications led to a loss of potency. nih.gov The N-isobutyl group itself appears to be important, as replacing it with other alkyl groups can alter the compound's biological profile. For example, retaining the isopropyl group was found to be a key feature for maintaining activity in a series of oxadiazole-isopropylamides. nih.gov
Table 2: Effect of Amide and Alkyl Chain Modifications on this compound Analogs
| Modification | Observation | Potential Consequence | Reference |
|---|---|---|---|
| Amide Moiety Replacement | Sensitive to modification | Loss of essential hydrogen bonds and activity | nih.gov |
| N-isobutyl Group Modification | Replacement can alter activity | Changes in hydrophobic interactions and binding fit | nih.gov |
| Alkyl Chain Length Variation | Shortening or lengthening | Can impact binding affinity and potency | nih.gov |
The introduction of cyclic and heterocyclic rings into the this compound scaffold is a strategy used to explore new chemical space and improve pharmacological properties. nih.gov
Cyclic Moieties: Replacing parts of the parent structure with cyclic fragments, such as a cyclohexyl ring instead of a phenyl ring, can probe the necessity of aromaticity for biological activity. nih.gov In some instances, such modifications have led to compounds with potent but altered selectivity profiles. nih.gov
Heterocyclic Moieties: Heterocyclic rings, which contain atoms other than carbon (e.g., nitrogen, oxygen, sulfur), are prevalent in many approved drugs and can introduce favorable properties. openmedicinalchemistryjournal.comnih.govmsu.edu Incorporating heterocycles like oxadiazole, triazole, or pyridine (B92270) can lead to significant improvements in activity. nih.govresearchgate.net For example, the replacement of a phenyl ring with a meta-pyridyl group in a related series of inhibitors led to a significant enhancement of activity. nih.gov Similarly, the presence of a 1,2,4-triazole (B32235) ring has been shown to confer superior activity in certain classes of anticonvulsant agents. researchgate.net The choice of heterocycle and its point of attachment are critical for optimizing interactions with the target.
Table 3: Influence of Cyclic and Heterocyclic Moieties on Analog Activity
| Moiety Type | Example | Effect on Activity | Reference |
|---|---|---|---|
| Alicyclic Ring | Cyclohexyl | Can alter selectivity | nih.gov |
| Heterocyclic Ring | Pyridine | Can significantly improve activity | nih.gov |
| Heterocyclic Ring | 1,2,4-Triazole | Can confer superior activity | researchgate.net |
| Heterocyclic Ring | Oxadiazole | Can be a key component for potency | nih.gov |
Identification of Essential Pharmacophoric Features for Biological Activity
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. For this compound analogs, SAR studies have helped to define the key pharmacophoric elements.
These typically include:
A hydrophobic aromatic region: represented by the (often substituted) phenyl ring, which engages in hydrophobic and/or aromatic stacking interactions. nih.govnih.gov
A hydrogen bond donor/acceptor unit: the amide moiety is critical, with the N-H group often acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. nih.govmdpi.com
A hydrophobic alkyl group: the N-isobutyl group, which fits into a specific hydrophobic pocket of the target. nih.gov
Modifications that disrupt these key interactions, such as altering the substitution pattern on the phenyl ring in a way that creates steric clashes or removing the amide group, generally lead to a significant loss of biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The underlying principle is that the similarity in the structure of molecules leads to similarity in their activities. nih.gov
For this compound analogs, QSAR models can be developed by:
Descriptor Calculation: Quantifying various physicochemical properties (descriptors) of the molecules, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). mdpi.com
Model Validation: Assessing the predictive power and robustness of the QSAR model.
These models can then be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug discovery. mdpi.com
Application of Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based drug design approaches are instrumental in the rational development of this compound analogs. mdpi.comethernet.edu.et
Ligand-Based Drug Design (LBDD): When the 3D structure of the biological target is unknown, LBDD methods are employed. nih.gov These strategies rely on the knowledge of molecules that bind to the target.
Pharmacophore Modeling: Based on the structures of active analogs, a pharmacophore model can be generated to define the essential features for activity. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore. nih.gov
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the steric and electrostatic fields of the molecules to their activity.
Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), SBDD can be a powerful tool. ethernet.edu.etarxiv.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking this compound analogs into the active site, researchers can visualize the binding interactions, understand the SAR at a molecular level, and design new analogs with improved complementarity to the binding site.
De Novo Design: Algorithms can be used to design novel molecules that fit the binding site from scratch or by growing fragments within the pocket.
The integration of these computational design principles with synthetic chemistry and biological testing creates an iterative cycle of design, synthesis, and evaluation, accelerating the optimization of this compound analogs into lead compounds. ethernet.edu.et
N Isobutyl 2 Phenylpropanamide As a Key Synthetic Intermediate and Precursor in Chemical Synthesis
Utility in the Preparation of Bioactive Alkaloids and Nitrogen-Containing Medicinal Agents.mdpi.comnih.govub.edu
N-isobutyl-2-phenylpropanamide and its structural analogs serve as crucial building blocks in the synthesis of a variety of bioactive alkaloids and nitrogen-containing medicinal agents. The reduction of the amide functional group in these compounds to an amine is a key transformation that opens pathways to numerous complex nitrogenous molecules. rsc.org This process, while often requiring potent reducing agents due to the stability of the amide bond, is fundamental in medicinal chemistry. rsc.org
The synthesis of chiral amines from precursors like this compound is of significant interest due to the prevalence of chiral amine moieties in pharmaceuticals. acs.org Asymmetric hydrogenation techniques are often employed to achieve high enantioselectivity, which is critical for the biological activity and safety of the final drug substance. acs.org For instance, derivatives of 2-phenylpropanamide (B1200545) are utilized in the synthesis of compounds targeting various receptors and enzymes, highlighting the versatility of this chemical scaffold.
The structural framework of this compound is found within more complex molecules that exhibit significant biological effects. For example, modifications of the phenyl ring and the amide group can lead to compounds with potent and selective activities. The development of novel synthetic methodologies continues to expand the library of accessible bioactive molecules derived from this versatile intermediate.
Role in the Development of Pharmaceutical Prodrugs with Enhanced Profiles.core.ac.uk
This compound and related structures are instrumental in the development of prodrugs, which are inactive or less active precursors that are converted into the active drug form in the body. This approach is often used to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug.
A notable example involves the derivatization of the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) into amides. asianpubs.org This transformation can mask the acidic proton responsible for gastrointestinal irritation, a common side effect of NSAIDs. asianpubs.org The resulting amide, such as an this compound derivative, can then be hydrolyzed in vivo to release the active ibuprofen. mdpi.comresearchgate.net
Studies have explored the synthesis of mutual prodrugs where a compound like this compound is linked to another therapeutic agent, aiming for a synergistic effect or to address multiple symptoms with a single molecule. core.ac.uk The design of these prodrugs often involves computational analysis to predict their drug-like properties and bioavailability. core.ac.uk
Contribution to the Synthesis of Diverse Organic Compounds
The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of organic compounds beyond its direct applications in medicinal chemistry. The amide group can undergo various chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in condensation reactions.
For instance, derivatives of 2-phenylpropanamide can be used as starting materials for the synthesis of heterocyclic compounds, which are prevalent in many areas of chemistry, including materials science and agrochemicals. researchgate.net The phenyl ring and the aliphatic isobutyl group also offer sites for further functionalization, allowing for the creation of a diverse library of molecules with unique properties.
The synthesis of novel derivatives, such as those incorporating different substituents on the phenyl ring or modifying the amide nitrogen, continues to be an active area of research. mdpi.com These studies expand the synthetic utility of the this compound scaffold and can lead to the discovery of new compounds with interesting chemical and physical properties.
Future Research Directions and Emerging Areas in N Isobutyl 2 Phenylpropanamide Research
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of N-isobutyl-2-phenylpropanamide and its analogs is a critical area of ongoing research, with a growing emphasis on developing more efficient and environmentally friendly methods.
Current and Emerging Synthetic Methodologies
| Method | Description | Advantages | Challenges |
| Mixed Anhydride (B1165640) Method | Involves the activation of a carboxylic acid with an alkyl chloroformate to form a mixed anhydride, which then reacts with an amine. | High purity (98–99.5%) and suitable for both lab and industrial scale. | Potential for side reactions and requires careful control of reaction conditions. |
| Direct Amidation | Catalytic methods that directly couple carboxylic acids and amines, often under solvent-free or microwave-assisted conditions. researchgate.net | Environmentally friendly, produces limited waste, and can be highly efficient with high yields. researchgate.net | Catalyst separation and the need for optimization for different substrates. researchgate.net |
| Continuous Flow Synthesis | Utilizes microreactors or screw reactors for continuous production. rsc.org | High purity (99%+), improved heat and mass transfer, and potential for scalability. rsc.org | Initial setup costs and optimization of flow parameters. rsc.org |
Future research will likely focus on refining these methods to improve yields, reduce byproducts, and utilize greener solvents and catalysts. researchgate.netrsc.org The development of biocatalytic routes using enzymes could also offer a highly selective and sustainable alternative to traditional chemical synthesis.
Advanced Structural Biology and Biophysical Characterization of Compound-Target Interactions
Understanding how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. Advanced techniques are being employed to elucidate these interactions.
Techniques for Structural and Biophysical Analysis
| Technique | Application in this compound Research | Insights Gained |
| X-ray Crystallography | Determining the three-dimensional structure of the compound bound to its target protein. | Provides a static snapshot of the binding pose, identifying key amino acid residues involved in the interaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizing the structure and dynamics of the compound and its target in solution. mdpi.com | Reveals information about conformational changes upon binding and can identify weaker, transient interactions. mdpi.com |
| Computational Docking and Molecular Dynamics (MD) Simulations | Predicting the binding mode and affinity of the compound to its target. researchgate.net | Offers insights into the energetic and conformational aspects of the interaction, guiding the design of new analogs. researchgate.net |
| Chemical Proteomics | Globally mapping the interactions of small-molecule fragments with proteins directly in human cells. nih.gov | Can uncover novel protein targets and off-targets, providing a broader understanding of the compound's biological activity. nih.gov |
Future efforts will likely involve the use of cryo-electron microscopy (cryo-EM) to study large protein complexes and membrane-bound targets that are difficult to crystallize. Integrating data from multiple biophysical techniques will provide a more comprehensive and dynamic picture of compound-target interactions.
Deeper Mechanistic Elucidation of Observed Biological Activities
While the biological activities of some this compound derivatives are known, a deeper understanding of their mechanisms of action is required. This involves identifying the specific signaling pathways and cellular processes they modulate. For instance, some propanamide compounds are known to interact with opioid receptors, modulating pain pathways. Others have shown potential as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.gov
Future research will focus on:
Target Deconvolution: Identifying the primary molecular targets responsible for the observed pharmacological effects.
Pathway Analysis: Mapping the downstream signaling cascades affected by the compound.
Phenotypic Screening: Using high-content imaging and other cell-based assays to understand the compound's effects on cellular function and morphology.
Development of Highly Selective and Potent this compound Analogs
The development of new analogs with improved potency and selectivity is a major goal in this research area. Structure-activity relationship (SAR) studies are essential for guiding the design of these new compounds. ontosight.ai
Strategies for Analog Development
| Strategy | Description | Example |
| Scaffold Hopping | Replacing the core structure of the molecule with a different chemical scaffold while maintaining key pharmacophoric features. | Designing novel scaffolds based on privileged structures like 1,4-benzodiazepines. core.ac.uk |
| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. | Replacing a phenyl ring with a bioisosteric heteroaromatic ring to improve activity. nih.gov |
| Fragment-Based Drug Discovery (FBDD) | Screening small molecular fragments and then growing or linking them to create more potent lead compounds. nih.gov | Identifying weak-binding fragments and optimizing them into high-affinity ligands. nih.gov |
By systematically modifying the structure of this compound, researchers aim to develop analogs with enhanced therapeutic indices and reduced off-target effects. ontosight.ainih.govnih.gov
Investigation of this compound in Unexplored Therapeutic Areas
While some therapeutic applications of this compound derivatives have been explored, there is potential for their use in other disease areas. The diverse biological activities of propanamides suggest that they could be effective in treating a range of conditions. ontosight.aiontosight.ai
Potential New Therapeutic Areas
Neurodegenerative Diseases: Some compounds with similar structures have shown neuroprotective effects.
Oncology: The anti-proliferative activity of certain propanamide derivatives suggests their potential as anticancer agents. acs.org
Infectious Diseases: The antimicrobial properties of some related compounds warrant further investigation.
Exploring these new therapeutic avenues will require extensive preclinical testing, including in vitro and in vivo disease models.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These technologies can be applied to various stages of the research process for this compound. mdpi.com
Applications of AI and ML
| Application | Description |
| Predictive Modeling | Using algorithms to predict the biological activity, pharmacokinetic properties, and toxicity of new compounds. nih.gov |
| De Novo Drug Design | Generating novel molecular structures with desired properties using generative models. mdpi.com |
| Reaction Prediction and Synthesis Planning | Predicting the outcomes of chemical reactions and designing optimal synthetic routes. researchgate.net |
| High-Throughput Screening Analysis | Analyzing large datasets from high-throughput screening campaigns to identify promising hit compounds. nih.gov |
The integration of AI and ML is expected to accelerate the discovery and optimization of this compound-based drugs, making the process more efficient and cost-effective. wiley.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
